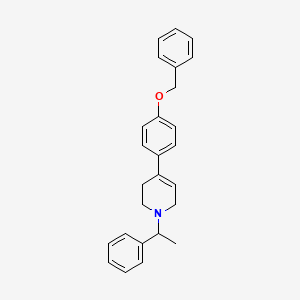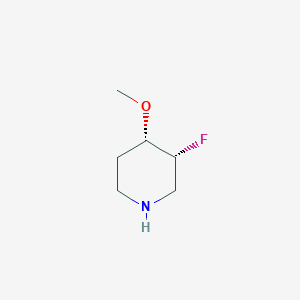
(S)-2,6-Diisocyanatohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,6-Diisocyanatohexanoic acid is an organic compound characterized by the presence of two isocyanate groups attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diisocyanatohexanoic acid typically involves the reaction of hexanoic acid with phosgene or other isocyanate precursors under controlled conditions. The reaction is carried out in the presence of a catalyst, often a tertiary amine, to facilitate the formation of the isocyanate groups. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2,6-Diisocyanatohexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions to form the desired substitution products.
Major Products
The major products formed from these reactions include ureas, carbamates, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2,6-Diisocyanatohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of coatings, adhesives, and foams due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of (S)-2,6-Diisocyanatohexanoic acid involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea or carbamate linkages. This reactivity is harnessed in various applications, including polymerization and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Similar in structure but lacks the carboxylic acid group.
Isophorone diisocyanate: Contains a cycloaliphatic ring, making it more rigid compared to (S)-2,6-Diisocyanatohexanoic acid.
Toluene diisocyanate: Aromatic compound with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both isocyanate and carboxylic acid functional groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows for a broader range of applications in both organic synthesis and industrial processes.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2S)-2,6-diisocyanatohexanoic acid |
InChI |
InChI=1S/C8H10N2O4/c11-5-9-4-2-1-3-7(8(13)14)10-6-12/h7H,1-4H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
IRBNMBNVRSUJDG-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCN=C=O)C[C@@H](C(=O)O)N=C=O |
Canonical SMILES |
C(CCN=C=O)CC(C(=O)O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)


![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)


